molecular formula C10H9N3O2 B2682503 5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid CAS No. 756752-15-5

5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid

Cat. No.: B2682503
CAS No.: 756752-15-5
M. Wt: 203.201
InChI Key: DDHASNQTCSOIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. It features a hybrid heterocyclic scaffold combining pyrazole and pyridine rings, a structure known to confer diverse biological activities. Pyridine-3-carboxylic acid (nicotinic acid) derivatives are extensively researched for their therapeutic potential, serving as key pharmacophores in the development of enzyme inhibitors with anti-inflammatory, anti-hyperglycemic, and other pharmacological activities . The electron-deficient nature of the pyridine ring facilitates π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group allows for metal coordination and further derivatization, making this compound a versatile building block for creating novel bioactive molecules . This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult relevant Safety Data Sheets (SDS) and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-5-9(10(14)15)13(12-7)8-3-2-4-11-6-8/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHASNQTCSOIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid typically involves the reaction of 3-acetylpyridine with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents (Positions) Key Structural Differences Similarity Score (vs. Target) Reference
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Phenyl (1), methyl (5), COOH (3) Pyridin-3-yl vs. phenyl at position 1 0.81
Pyrazolo[1,5-a]pyridine-2-carboxylic acid Fused pyrazole-pyridine ring, COOH (2) Fused ring system vs. pyridin-3-yl group 0.79
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid Ethyl (1), methyl (5), COOH (3) Ethyl vs. pyridin-3-yl at position 1 0.78
5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid Br (5), Cl-pyridin-2-yl (2), COOH (3) Halogen substituents and pyridin-2-yl N/A
5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid Pyridazin-3-yl (2), triazole core Triazole vs. pyrazole core N/A

Key Observations :

  • Substituent Position: The pyridin-3-yl group at position 2 in the target compound contrasts with pyridin-2-yl in analogs (e.g., 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid).
  • Heterocyclic Core: Pyrazolo[1,5-a]pyridine-2-carboxylic acid (similarity score 0.79) features a fused ring system, which enhances planarity and may increase binding affinity in biological targets compared to non-fused analogs .
  • Functional Group Impact : Halogenated derivatives (e.g., bromo or chloro substituents) often show enhanced electrophilic reactivity and altered lipophilicity, which could influence pharmacokinetic properties .

Biological Activity

5-Methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the pyrazole ring via condensation reactions.
  • Introduction of the pyridine moiety through nucleophilic substitution.
  • Carboxylation to introduce the carboxylic acid functional group.

Biological Activities

This compound exhibits a range of biological activities, including:

Anticancer Activity

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. A study reported IC₅₀ values indicating potent activity against:

  • HeLa cells : IC₅₀ = 12.50 µM
  • A549 cells : IC₅₀ = 26 µM
  • MCF7 cells : IC₅₀ = 3.79 µM
Cell LineIC₅₀ (µM)
HeLa12.50
A54926
MCF73.79

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, effective against both bacterial and fungal strains. In vitro studies have shown:

  • Bactericidal effects against Gram-positive and Gram-negative bacteria.
  • Antifungal activity comparable to standard antifungal agents.

Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : The compound can bind to receptors that modulate inflammatory responses.
  • Oxidative Stress Reduction : Exhibits antioxidant properties that mitigate oxidative damage in cells.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Study :
    • Researchers evaluated its effects on multiple cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.
  • Antimicrobial Assessment :
    • A comprehensive study tested various concentrations against pathogenic strains, confirming its broad-spectrum antimicrobial activity.

Q & A

Basic: What are the established synthetic routes for 5-methyl-2-pyridin-3-ylpyrazole-3-carboxylic acid, and what key reaction parameters influence yield?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions involving pyridine and pyrazole precursors. A validated approach involves:

  • Step 1: Reacting 3-pyridinyl hydrazine derivatives with β-keto esters under acidic conditions to form the pyrazole ring .
  • Step 2: Optimizing the reaction temperature (80–100°C) and solvent system (e.g., ethanol or toluene) to enhance cyclization efficiency .
  • Key Parameters:
    • Catalyst selection: Use of sodium methoxide or p-toluenesulfonic acid improves reaction kinetics .
    • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity .

Basic: What spectroscopic and chromatographic methods are recommended for structural validation and purity assessment?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to confirm pyridine (δ 8.5–9.0 ppm) and pyrazole (δ 6.5–7.5 ppm) protons. Carboxylic acid protons typically appear as broad singlets (δ 12–14 ppm) .
  • HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Retention times should align with reference standards .
  • HRMS: Validate molecular weight (C10_{10}H9_{9}N3_{3}O2_{2}) with [M+H]+ at m/z 204.0774 .

Advanced: How can researchers optimize reaction conditions to minimize by-product formation during cyclization?

Methodological Answer:
By-product formation (e.g., regioisomers) is mitigated through:

  • Stoichiometric Control: Maintain a 1:1 molar ratio of pyridine and pyrazole precursors to avoid dimerization .
  • Temperature Gradients: Gradual heating (50°C → 100°C) reduces side reactions .
  • In Situ Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction time .

Advanced: What strategies resolve contradictions between computational predictions and experimental binding affinities in target interaction studies?

Methodological Answer:
Discrepancies may arise from solvation effects or conformational flexibility. Address these by:

  • Molecular Dynamics (MD) Simulations: Run 100-ns trajectories to assess ligand-protein stability in explicit solvent models .
  • Isothermal Titration Calorimetry (ITC): Compare experimental ΔG values with docking scores to validate binding modes .
  • Mutagenesis Studies: Identify critical residues (e.g., His286 in kinase targets) to confirm computational predictions .

Stability: What are the critical storage parameters, and how does molecular conformation affect degradation?

Methodological Answer:

  • Storage: Store at −20°C under inert gas (argon) to prevent hydrolysis of the carboxylic acid group .
  • Degradation Pathways:
    • Thermal Degradation: Above 150°C, decarboxylation occurs, forming 5-methyl-2-pyridin-3-ylpyrazole .
    • Photolysis: UV exposure induces pyridine ring oxidation; use amber vials for light-sensitive samples .

Biological Activity: How to design experiments differentiating direct enzyme inhibition from downstream metabolic effects?

Methodological Answer:

  • In Vitro Assays: Use recombinant enzymes (e.g., COX-2 or AMPK) to measure IC50_{50} values directly .
  • Metabolomic Profiling: Compare treated vs. control cells via LC-MS to identify altered pathways (e.g., ATP/ADP ratios) .
  • Knockout Models: Test activity in enzyme-deficient cell lines to isolate primary vs. secondary effects .

Data Contradiction: How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility Testing: Use shake-flask method with HPLC quantification at pH 2–8 .
  • Co-Solvency: Add DMSO (≤5% v/v) to aqueous buffers for improved dissolution without denaturing proteins .

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